molecular formula C11H18O2 B11945382 6,6-Dimethyl-8-nonene-2,5-dione

6,6-Dimethyl-8-nonene-2,5-dione

Cat. No.: B11945382
M. Wt: 182.26 g/mol
InChI Key: OPDNONBPNDJXRB-UHFFFAOYSA-N
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Description

6,6-Dimethyl-8-nonene-2,5-dione is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a nonene backbone with two methyl groups at the 6th position and two ketone groups at the 2nd and 5th positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-8-nonene-2,5-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 6,6-dimethyl-2,5-heptanedione with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the nonene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-8-nonene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The nonene double bond allows for electrophilic addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of halogenated or other substituted nonenes.

Scientific Research Applications

6,6-Dimethyl-8-nonene-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-8-nonene-2,5-dione involves its interaction with molecular targets through its reactive ketone and nonene groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
  • 3,5-Dimethyl-dihydro-pyran-2,6-dione
  • 8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione

Uniqueness

6,6-Dimethyl-8-nonene-2,5-dione is unique due to its specific arrangement of methyl and ketone groups on a nonene backbone

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6,6-dimethylnon-8-ene-2,5-dione

InChI

InChI=1S/C11H18O2/c1-5-8-11(3,4)10(13)7-6-9(2)12/h5H,1,6-8H2,2-4H3

InChI Key

OPDNONBPNDJXRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(C)(C)CC=C

Origin of Product

United States

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